molecular formula C15H21NO4 B1283905 2-(2,5-Dimethylphenyl)piperidine oxalate CAS No. 1177319-39-9

2-(2,5-Dimethylphenyl)piperidine oxalate

Cat. No.: B1283905
CAS No.: 1177319-39-9
M. Wt: 279.33 g/mol
InChI Key: RVIUNBCCFYOFRQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)piperidine oxalate is a chemical compound with the molecular formula C15H21NO4 It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)piperidine oxalate typically involves the reaction of 2,5-dimethylphenylpiperidine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient purification methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial production methods may also include the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)piperidine oxalate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines). The conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction may yield different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(2,5-Dimethylphenyl)piperidine oxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development. Its interactions with biological targets are studied to identify possible medicinal properties.

    Industry: The compound is used in the development of new materials and industrial processes. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,5-Dimethylphenyl)piperidine oxalate can be compared with other similar compounds, such as:

    2-(2,4-Dimethylphenyl)piperidine oxalate: This compound has a similar structure but with different methyl group positions, leading to different chemical and biological properties.

    2-(3,5-Dimethylphenyl)piperidine oxalate:

    2-(2,5-Dimethylphenyl)piperidine hydrochloride: This compound has a different counterion (hydrochloride instead of oxalate), which can influence its solubility and stability.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)piperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.C2H2O4/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13;3-1(4)2(5)6/h6-7,9,13-14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIUNBCCFYOFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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